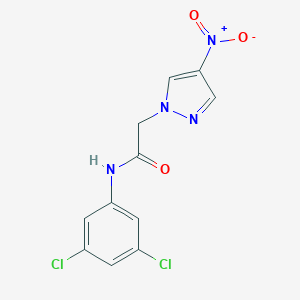![molecular formula C15H18N4O2 B213691 N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. AM-251 has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications.
作用機序
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are found throughout the body, but are particularly abundant in the brain and nervous system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, bind to CB1 receptors and modulate their activity. By blocking the effects of endocannabinoids, N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide allows researchers to study the role of CB1 receptors in various physiological processes.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce food intake and body weight in rats, suggesting a potential role in appetite regulation. It has also been shown to reduce pain sensation and inflammation in animal models of arthritis and neuropathic pain. These effects are likely due to the blockade of CB1 receptors by N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide.
実験室実験の利点と制限
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a highly selective and potent antagonist of CB1 receptors, allowing for precise modulation of the endocannabinoid system. It is also relatively stable and easy to handle in the lab. However, there are also some limitations to its use. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental protocols. Additionally, its effects are not limited to CB1 receptors, and it may have off-target effects on other receptors or signaling pathways.
将来の方向性
There are many potential future directions for research involving N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of opioids and cocaine in animal models, suggesting a potential role in addiction treatment. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists in conditions such as obesity, diabetes, and inflammatory bowel disease. Finally, there is ongoing research into the development of more selective and potent CB1 receptor antagonists, which may have improved pharmacological properties compared to N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide.
合成法
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 4-bromoacetophenone with methylamine to form N-methyl-4-bromoacetophenone. This intermediate is then reacted with 4-aminophenylpyrazole to form the target compound, N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been used extensively in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been used to block the effects of endocannabinoids in animal models, allowing researchers to study the role of the endocannabinoid system in these processes.
特性
製品名 |
N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
N-[4-[acetyl(methyl)amino]phenyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-4-19-10-12(9-16-19)15(21)17-13-5-7-14(8-6-13)18(3)11(2)20/h5-10H,4H2,1-3H3,(H,17,21) |
InChIキー |
UEZDJLKTIQKESF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
正規SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)
![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213627.png)


